(4-Piperidinophenyl)methylamine
Overview
Description
(4-Piperidinophenyl)methylamine is an organic compound with the chemical formula C12H18N2. It is a white solid with amine-like properties and is often used as an intermediate in the synthesis of various drugs. This compound has significant application value in medicinal chemistry, particularly in the synthesis of antidepressants, analgesic drugs, and anticancer drugs .
Scientific Research Applications
(4-Piperidinophenyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs for treating depression, pain, and cancer.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Safety and Hazards
(4-Piperidinophenyl)methylamine may cause irritation to the eyes, skin, and respiratory system . Therefore, appropriate personal protective measures should be taken during operation, such as wearing gloves, safety glasses, and masks . It should be stored to avoid contact with oxidants, strong acids, and strong bases, and away from fire and heat sources .
Future Directions
(4-Piperidinophenyl)methylamine has potential applications in the synthesis of antidepressants, analgesic drugs, and anticancer drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines, including this compound, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is often used as an intermediate in the synthesis of drugs, suggesting that its targets could be varied depending on the final drug molecule it contributes to .
Action Environment
It should be stored to avoid contact with oxidants, strong acids, and strong bases, and away from fire and heat sources .
Biochemical Analysis
Biochemical Properties
(4-Piperidinophenyl)methylamine plays a significant role in biochemical reactions, particularly in medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of drugs by acting as an intermediate . The compound’s interactions with enzymes and proteins are crucial for its role in drug synthesis, where it may act as a substrate or inhibitor, influencing the activity of these biomolecules.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of antidepressants, the compound may modulate neurotransmitter levels, thereby affecting cell signaling and gene expression . Additionally, its role in the synthesis of anticancer drugs suggests that it may influence cellular metabolism and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects on cellular processes . For instance, in the synthesis of analgesic drugs, it may inhibit enzymes involved in pain signaling pathways, thereby exerting its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may reveal additional effects on cellular function, such as changes in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have therapeutic effects, such as antidepressant or analgesic activity. At high doses, it may exhibit toxic or adverse effects . Studies in animal models have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It may influence metabolic flux and metabolite levels, particularly in the context of drug synthesis . For example, the compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation in specific tissues can influence its therapeutic and toxic effects. Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in drug development.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its localization to the mitochondria or nucleus may influence its role in cellular metabolism or gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
The preparation of (4-Piperidinophenyl)methylamine typically involves the following steps:
Condensation Reaction: 4-piperidinealdehyde and benzyl alcohol are reacted in the presence of sodium hydroxide to form (4-Piperidinophenyl)methanol.
Amination Reaction: (4-Piperidinophenyl)methanol is then reacted with methylamine to yield the final product, this compound.
Chemical Reactions Analysis
(4-Piperidinophenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Comparison with Similar Compounds
(4-Piperidinophenyl)methylamine can be compared with other similar compounds such as:
4-Piperidinobenzylamine: Similar structure but different functional groups.
4-Piperidin-1-ylphenylmethanamine: Similar structure with variations in the amine group.
4-Piperidin-1-ylbenzylamine: Similar structure with different substituents on the benzyl group. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
(4-piperidin-1-ylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROBJEHXMLQDQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383771 | |
Record name | 1-[4-(Piperidin-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-73-6 | |
Record name | 1-[4-(Piperidin-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-PIPERIDINOPHENYL)METHYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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